molecular formula C15H10O4 B191068 3',4'-Dihydroxyflavone CAS No. 4143-64-0

3',4'-Dihydroxyflavone

Cat. No.: B191068
CAS No.: 4143-64-0
M. Wt: 254.24 g/mol
InChI Key: SRNPMQHYWVKBAV-UHFFFAOYSA-N
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Description

3’,4’-Dihydroxyflavone is a synthetic flavonoid compound with the molecular formula C15H10O4. It is known for its diverse biological activities, including antiviral, antioxidant, and neuroprotective properties . This compound is a member of the flavonoid family, which are polyphenolic compounds widely distributed in the plant kingdom and known for their health benefits.

Mechanism of Action

Target of Action

3’,4’-Dihydroxyflavone (3,4’-DHF) is a flavonoid compound that primarily targets the Sex hormone-binding globulin . This protein plays a crucial role in the transport and biological activity of sex hormones, which are involved in a variety of physiological processes .

Mode of Action

The interaction of 3’,4’-DHF with its target results in a range of biological activities. It has been reported to have antiviral activity against Influenza A virus . The compound’s mode of action is believed to involve the inhibition of key enzymes or proteins necessary for the virus’s replication process .

Biochemical Pathways

Flavonoids, in general, are known to interact with many diverse targets in subcellular locations, eliciting various activities in microbes, plants, and animals . They play important roles in transport of auxin, root and shoot development, pollination, modulation of reactive oxygen species, and signaling of symbiotic bacteria in the legume Rhizobium symbiosis .

Pharmacokinetics

It is known that flavonoids, in general, have only modest oral bioavailability and a moderate pharmacokinetic profile . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can significantly impact their bioavailability and therapeutic potential .

Result of Action

3’,4’-Dihydroxyflavone has been shown to have significant effects at the molecular and cellular levels. It has been reported to decrease virus titers and pathological changes in the lung, and reduce body weight loss and death . It also has been found to have antioxidant and antiapoptotic effects, promoting the in vitro development of bovine embryos .

Action Environment

The action of 3’,4’-Dihydroxyflavone can be influenced by environmental factors. For instance, the presence of copper (II) ions can modulate the DNA binding affinity of flavonoids via the formation of their Cu-chelates . Moreover, under high oxygen tension, 3’,4’-Dihydroxyflavone treatment may render bovine embryo development similar to a low oxygen tension environment .

Biochemical Analysis

Biochemical Properties

3’,4’-Dihydroxyflavone exhibits multiple pharmacological effects. It is recognized for its antioxidant properties, helping to neutralize free radicals and protect cells from oxidative stress . It has been studied for its potential neuroprotective effects, including the ability to enhance cognitive function and protect against neurodegenerative diseases .

Cellular Effects

3’,4’-Dihydroxyflavone has been found to act as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . It has demonstrated therapeutic efficacy in animal models of a variety of central nervous system disorders .

Molecular Mechanism

The molecular mechanism of 3’,4’-Dihydroxyflavone involves its interaction with specific receptors. It has been found to be a potent mimic of BDNF able to act on TrkB in a similar manner . This means that 3’,4’-Dihydroxyflavone could theoretically cause similar effects as BDNF in the brain .

Temporal Effects in Laboratory Settings

The effects of 3’,4’-Dihydroxyflavone over time in laboratory settings have been observed in various studies. For instance, one study showed that 3’,4’-Dihydroxyflavone enhances all-transretinoic acid-induced superoxide-generating activity through up-regulating transcription of gp91-phox in human monoblastic U937 cells .

Dosage Effects in Animal Models

In animal models, the effects of 3’,4’-Dihydroxyflavone vary with different dosages. For instance, at a concentration of 20 μM, 3’,4’-Dihydroxyflavone caused up-regulation of the RA-induced O2–generating activity .

Metabolic Pathways

3’,4’-Dihydroxyflavone is involved in various metabolic pathways. In metabolomics studies, analyzing 3’,4’-Dihydroxyflavone can provide insights into its metabolic pathways and interactions within biological systems .

Transport and Distribution

3’,4’-Dihydroxyflavone is both orally bioavailable and able to penetrate the blood–brain barrier . This allows it to be transported and distributed within cells and tissues.

Subcellular Localization

Some indirect evidence suggests that 7,4’-dihydroxyflavone might act as a signal molecule for sensing and coordinating the operation of the isoflavonoid pathway during plant defense .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,4’-Dihydroxyflavone can be synthesized through various chemical routes. One common method involves the use of methanol and tetrahydrofuran as solvents, with palladium carbon as a catalyst. The reaction is carried out in an autoclave at 40°C, followed by filtration, concentration, crystallization, and filtration to obtain the final product .

Industrial Production Methods

Industrial production of 3’,4’-Dihydroxyflavone typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium t-butoxide in dimethylformamide.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed

Comparison with Similar Compounds

3’,4’-Dihydroxyflavone can be compared with other similar flavonoid compounds such as:

These comparisons highlight the unique properties of 3’,4’-Dihydroxyflavone, particularly its strong interaction with DNA and metal ions, which contribute to its diverse biological activities.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNPMQHYWVKBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194349
Record name 3',4'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4143-64-0
Record name 3′,4′-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4143-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dihydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOH101S66V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3′,4′-dibenzyloxy-3-(benzyloxycarbonylbutylcarbonyloxy)flavone (2.12 g, 3.16 mmol) and Pd(OH)2 (107 mg) in 9:1 THF:EtOH containing 0.05% acetic acid (50.0 mL) was treated with H2 under high pressure for 5 h. The reaction mixture was filtered (Celite) and concentrated to give a dark green solid. The green residue was purified by flash chromatography (30-90% THF/toluene+1% acetic acid) followed by crystallization from THF/petroleum spirits to yield the pure hemiadipate as a pale brown solid (0.70 g, 56%); mp=194-197° C.; 1H NMR (399.8 MHz, CDCl3); δ 1.44-1.62 (m, 4H, CH2CH2); 2.10 (t, 2H, J=6.8 Hz, CH2CO); 2.44 (t, 2H, J=6.8 Hz, CH2CO); 6.73 (d, 1H, J5′,6′=8.4 Hz, H5′); 7.09 (dd, 1H, J2′,6′=2.0 Hz, J5′,6′=8.4 Hz, H6′); 7.16-7.22 (m, 2H, H6, 2′); 732 (d, 1H, J7,8=8.0 Hz, H8); 7.48 (ddd, 1H, J5,7=1.6 Hz, J6,7=6.8 Hz, J7,8=8.0 Hz, H7); 7.94 (dd, 1H, J5,6=8.4 Hz, J5,7=1.6 Hz, H5). 13C NMR (100.5 MHz, d6-DMSO) δ 25.30, 25.62 (2C, CH2CH2CO2); 34.43, 34.81 (2C, CH2CO2); 116.59, 117.42, 119.98, 121.41, 122.06, 124.13, 126.51, 127.07, 133.32, 136.04, 146.97, 150.65, 156.35, 157.27 (14C, Ar); 171.97, 173.46, 179.95 (3C, C═O). Anal. Found; C, 68.89; H, 4.91; C21H18O6 requires C, 68.85; H, 4.95%. HRMS (ESI+) m/z 389.1000, C21H18NaO6 [M+Na]+ requires 389.1001.
Name
3′,4′-dibenzyloxy-3-(benzyloxycarbonylbutylcarbonyloxy)flavone
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
56%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3',4'-Dihydroxyflavone interacts with various targets, influencing diverse cellular processes. For instance, it acts as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications like cataract formation []. It exhibits non-competitive inhibition with respect to both DL-glyceraldehyde and NADPH, showing maximal inhibition around pH 7.0 []. Furthermore, it demonstrates anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide, prostaglandin E2, and cytokines like TNF-alpha, IL-1 beta, and IL-6 in BV2 microglia []. This effect is linked to the suppression of MAPK and NF-κB signaling pathways []. Additionally, it interacts with KATP channels, adenosine A3 receptors, and GABAA receptors (specifically the α2 subunit), contributing to its anti-neuropathic effects against paclitaxel-induced peripheral neuropathy [].

A: this compound, also known as 3',4'-Dihydroxy-flavone, has the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. Detailed spectroscopic data can be found in studies utilizing Raman and SERS [], as well as those investigating its complexation with metals like lead(II) [] and zinc(II) [] using UV-vis spectroscopy and theoretical calculations.

ANone: The provided research focuses on the biological activity of this compound rather than its catalytic properties. There's no evidence from these studies to suggest it acts as a catalyst in chemical reactions.

A: Yes, computational chemistry plays a crucial role in understanding this compound's interactions. Density Functional Theory (DFT) calculations were employed to study its electronic absorption properties, particularly when complexed with lead(II) []. TD-DFT calculations, combined with molecular orbital analysis, helped explain its behavior with different metals like lead(II) and zinc(II) [, ]. Additionally, molecular docking studies were conducted to predict the binding affinity and interactions of this compound with targets like KATP channels, adenosine, and GABAA receptors []. This demonstrates the use of computational methods to understand its molecular interactions and predict potential biological activity.

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